Cas no 1093661-22-3 ((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3,4-Pyrrolidinedicarboxylic acid, (3R,4R)-rel-
- rel-(3S,4S)-Pyrrolidine-3,4-dicarboxylic acid
- (3R,4R)-pyrrolidine-3,4-dicarboxylic acid
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- Inchi: 1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1
- InChI Key: KMHDKGFRYVKQNW-IMJSIDKUSA-N
- SMILES: N1C[C@H](C(O)=O)[C@@H](C(O)=O)C1
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605420-1g |
rel-(3S,4S)-Pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 98% | 1g |
¥5140.00 | 2024-08-09 | |
| Enamine | EN300-150517-0.05g |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 0.05g |
$719.0 | 2023-05-02 | ||
| Enamine | EN300-150517-0.1g |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 0.1g |
$755.0 | 2023-05-02 | ||
| Enamine | EN300-150517-0.25g |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 0.25g |
$789.0 | 2023-05-02 | ||
| Enamine | EN300-150517-0.5g |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 0.5g |
$823.0 | 2023-05-02 | ||
| Enamine | EN300-150517-1.0g |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 1g |
$857.0 | 2023-05-02 | ||
| Enamine | EN300-150517-2.5g |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 2.5g |
$1680.0 | 2023-05-02 | ||
| Enamine | EN300-150517-5.0g |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 5g |
$2485.0 | 2023-05-02 | ||
| Enamine | EN300-150517-10.0g |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 10g |
$3683.0 | 2023-05-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01003003-1g |
rel-(3R,4R)-Pyrrolidine-3,4-dicarboxylic acid |
1093661-22-3 | 98% | 1g |
¥4200.0 | 2023-03-01 |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid Suppliers
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (3R,4R)-pyrrolidine-3,4-dicarboxylic acid
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid (CAS No. 1093661-22-3): A Comprehensive Overview in Modern Chemical Biology
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid, identified by the CAS number 1093661-22-3, is a significant compound in the realm of chemical biology and pharmaceutical research. Its unique structural framework, featuring a pyrrolidine core with two carboxylic acid substituents at the 3 and 4 positions, has garnered considerable attention due to its potential applications in drug discovery and synthetic chemistry. This introduction delves into the compound's properties, synthesis methods, and its emerging role in biomedical research, emphasizing recent advancements and future prospects.
The molecular structure of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid imparts distinct stereochemical and chemical characteristics that make it a valuable scaffold for designing bioactive molecules. The presence of two stereocenters at the 3R and 4R configurations contributes to its chiral nature, which is crucial for many pharmacological applications. The carboxylic acid groups not only enhance solubility but also provide reactive sites for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a growing interest in exploring the therapeutic potential of pyrrolidine-based compounds. Studies have highlighted the role of such scaffolds in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid have shown promise in preclinical trials as potential treatments for neurological disorders and metabolic diseases. The rigid pyrrolidine ring facilitates precise interactions with biological targets, making it an attractive motif for medicinal chemists.
The synthesis of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes with moderate yields and require careful optimization to achieve high enantiomeric purity. However, advances in asymmetric catalysis have recently enabled more efficient methods for constructing chiral pyrrolidine cores. For example, transition-metal-catalyzed reactions and biocatalytic approaches have been successfully employed to streamline the synthesis while maintaining high stereochemical control.
One of the most compelling aspects of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid is its versatility as a building block for drug development. Researchers have leveraged its structural features to create novel molecules with enhanced pharmacokinetic properties. The carboxylic acid groups can be esterified or amidated to improve oral bioavailability, while modifications at other positions allow for fine-tuning of binding affinity and selectivity. Such flexibility has led to the discovery of several lead compounds that are currently undergoing further investigation.
The intersection of computational chemistry and experimental biology has further accelerated the exploration of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid. Molecular modeling techniques have been instrumental in predicting how different derivatives will interact with biological targets at the atomic level. This synergy between computational and experimental approaches has not only shortened development timelines but also reduced costs associated with traditional high-throughput screening methods. As a result, researchers can now more rapidly identify promising candidates for clinical testing.
Future directions in the study of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid are likely to focus on expanding its applications beyond traditional pharmaceuticals. The compound's unique properties make it a candidate for materials science applications as well, such as in the development of chiral catalysts or functional polymers. Additionally, ongoing research aims to explore its potential in addressing emerging global health challenges by targeting neglected tropical diseases or antibiotic-resistant pathogens.
In conclusion, (3R,4R)-pyrrolidine-3,4-dicarboxylic acid (CAS No. 1093661-22-3) represents a fascinating compound with broad implications in chemical biology and drug discovery. Its structural features enable diverse applications across multiple therapeutic areas, while advancements in synthetic methodologies continue to enhance accessibility. As research progresses, this molecule is poised to play an increasingly important role in developing innovative solutions to complex biomedical challenges.
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